molecular formula C14H18N2O3 B2639357 N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351645-48-1

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2639357
CAS No.: 1351645-48-1
M. Wt: 262.309
InChI Key: XEOYLTLSVRTVKP-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is an oxalamide-based research compound developed for investigations in taste science and chemical biology. As part of the oxalamide chemical class, which has documented activity in modulating taste receptors , this compound is a candidate for studying sweet and umami taste perception and enhancement. Its molecular structure, featuring a cyclopropyl group and a hydroxy-phenylpropyl side chain, is designed to impart specific binding characteristics for interacting with biological targets. Researchers can utilize this compound as a molecular tool to probe structure-activity relationships (SAR) in flavor chemistry or as a lead structure in the development of novel taste modifiers. The presence of the oxalamide core is a key feature shared with other compounds known to function as tastants or flavor enhancers . The secondary hydroxy group provides a site for potential hydrogen bonding, which may influence its solubility and binding affinity to protein targets. Strictly for research applications, this compound is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N'-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12(8-10-4-2-1-3-5-10)9-15-13(18)14(19)16-11-6-7-11/h1-5,11-12,17H,6-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOYLTLSVRTVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-hydroxy-3-phenylpropylamine under anhydrous conditions to yield the final product. The reaction is usually carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is heated to promote the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides structural rigidity, enhancing the binding affinity to the target site. The hydroxy-phenylpropyl group can form hydrogen bonds and hydrophobic interactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Key Insights :

  • Shorter spacers (e.g., Compound 2) improve nucleation by enabling earlier phase separation.
  • End groups resembling PHB’s repeat unit (e.g., hydroxy-phenylpropyl) enhance interfacial compatibility, reducing aggregation .
  • Cyclopropyl groups in the target compound introduce steric hindrance, delaying premature crystallization and improving dispersion .

Performance vs. Inorganic and Organic Nucleating Agents

The target compound outperforms traditional nucleating agents in PHB processing:

Nucleating Agent Type Cooling Rate Compatibility Crystallization Temp. (T꜀) Limitations
Boron Nitride Inorganic ≤10°C/min +10–12°C vs. pure PHB Poor miscibility; aggregates at >0.5 wt% .
Cyanuric Acid Organic ≤10°C/min +8–10°C vs. pure PHB Limited solubility; requires slow cooling .
Target Oxalamide Compound Organic Up to 60°C/min +15°C vs. pure PHB Optimal at 0.5 wt%; higher concentrations reduce T꜀ due to large aggregates .

Critical Findings :

  • The target compound achieves industrial-grade cooling rates (60°C/min) without sacrificing nucleation efficiency, unlike boron nitride or cyanuric acid .
  • At 0.5 wt%, the compound increases PHB’s crystallinity by 25% and reduces t₀.₅ by 70% under isothermal conditions .

Thermal Behavior and Phase Separation

DSC and solid-state NMR analyses highlight distinct thermal properties:

  • Target Compound :
    • Melting (Tₘ): 203.4°C (oxalamide crystal melting) .
    • Phase Separation: Occurs at 147.9°C during cooling, aligning with PHB’s crystallization window .
  • Compound 1 :
    • Tₘ: 192.9°C; exhibits dual crystallization peaks due to conformational reorganization .
  • Compound 2 :
    • Tₘ: 198°C; single crystallization peak ensures uniform nucleation .

Mechanistic Insight : Hydrogen bonding in oxalamide compounds weakens at elevated temperatures (e.g., 59.3°C for Compound 1), enabling dynamic reorganization prior to PHB crystallization . The target compound’s hydroxy-phenylpropyl group stabilizes hydrogen bonds, delaying dissociation until PHB’s nucleation phase .

Biological Activity

N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

  • Cyclopropyl Group : Provides rigidity and influences binding interactions.
  • Hydroxy-Phenylpropyl Group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.
  • Oxalamide Backbone : Imparts stability and potential for enzyme interaction.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways, including those related to inflammation and cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies suggest that it may inhibit the proliferation of cancer cells through:

  • Inhibition of Tyrosine Kinase Activity : This is particularly relevant in cancers associated with mutations in genes such as c-Kit, which is often overexpressed in various tumors .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may exert effects by:

  • Inhibiting Pro-inflammatory Cytokines : This action can reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of this compound:

StudyFindings
Hongyo et al. (2000)Demonstrated the compound's ability to inhibit c-Kit activity in cancer cell lines .
In vitro assaysShowed reduced cell viability in several cancer types, indicating potential therapeutic applications.
Anti-inflammatory assaysHighlighted significant reductions in cytokine levels in treated models.

Applications in Research

This compound is utilized in various research domains:

  • Biochemical Assays : Employed to study enzyme interactions and protein-ligand binding dynamics.
  • Medicinal Chemistry : Investigated as a lead compound for developing new anti-inflammatory and anticancer agents.

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